molecular formula C9H18N2 B175113 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 141650-55-7

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B175113
CAS No.: 141650-55-7
M. Wt: 154.25 g/mol
InChI Key: HTZWHTQVHWHSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with the molecular formula C9H18N2 It is known for its unique structure, which consists of a bicyclic framework with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with methylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of bicyclic amines with biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Granisetron: A serotonin receptor antagonist used as an antiemetic.

    9-Azabicyclo[3.3.1]nonane: A structurally similar compound with different substituents.

    9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: A ketone derivative of the compound.

Uniqueness

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-56-5
Record name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime (3.25 g., 0.02 mole) was dissolved in ethanol and hydrogenated over Raney nickel in the presence of ammonium acetate at 300 p.s.i. at 50° C. for 24 hours. The mixture was filtered, evaporated in vacuo, dissolved in dilute hydrochloric acid, basified and extracted into ethyl acetate. The combined organic layers were dried (K2CO3), filtered and evaporated in vacuo to yield 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane (2.67 g., 90%), used without further purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride (0.670 g, 3.27 mmol), rhodium on carbon (0.610 g, 5% rhodium), methanol (18 mL), and concentrated ammonium hydroxide (8.0 mL, 120 mmol) was shaken under a 50 psi hydrogen atmosphere and warmed to 50° C. for 19 h. The mixture was then filtered through a pad of diatomaceous earth and the pad rinsed with additional methanol (3×20 mL). The filtrate was then concentrated to dryness, and residue was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL). The layers were separated, and the aqueous layer was extracted with additional chloroform (2×25 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and concentrated to afford 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (0.466 g, 92% yield) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.20 (m, 1H), 3.01 (d, J=11.1 Hz, 2H), 2.46 (s, 3H), 2.32-2.25 (m, 2H), 1.99-1.89 (m, 3H), 1.50-1.42 (m, 1H), 1.14-10.9 (m, 2H), 1.07 (br s, 2H), 0.98-0.91 (m, 2H); MS (ESI) m/z 155 [M+H]+. This material was converted to the corresponding dihydrochloride salt in quantitative yield by treatment with excess 4M hydrogen chloride gas in dioxane: mp 232-235° C. 1H NMR (300 MHz, DMSO-d6) δ 11.28 (br s, 1H), 10.31 (br s, 1H), 8.46 (br s, 2H), 3.85 (br s, 2H), 3.61 (br s, 1H), 3.07 (dd, J=18.1, 6.6 Hz, 1H), 2.96 (d, J=4.6 Hz, 2H), 2.76 (d, J=4.6 Hz, 1H), 2.46 (d, J=17.0 Hz, 1H), 2.30-2.18 (m, 2H), 2.02 (br d, J=7.8 Hz, 1H), 1.88-1.72 (m, 2H), 1.70-1.19 (m, 3H).
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
Name
3-aminotropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 2
Reactant of Route 2
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 3
Reactant of Route 3
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 4
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 5
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 6
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.